molecular formula C11H12Cl2O B13232976 4-(2,4-Dichlorophenyl)oxane

4-(2,4-Dichlorophenyl)oxane

Cat. No.: B13232976
M. Wt: 231.11 g/mol
InChI Key: JKWDGOOVKJSUMT-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)oxane is a chemical compound with the molecular formula C11H12Cl2O. It is a derivative of oxane, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of two chlorine atoms attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)oxane typically involves the reaction of 2,4-dichlorophenol with tetrahydropyran. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenyl)oxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)oxane

InChI

InChI=1S/C11H12Cl2O/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2

InChI Key

JKWDGOOVKJSUMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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